

7-Aminoheptanoic Acid Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 7-Aminoheptanoic acid
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid hydrochloride (CAS Number: 62643-56-5) is a versatile, bifunctional molecule that serves as a critical building block in various scientific and pharmaceutical applications. Its structure, featuring a seven-carbon aliphatic chain with a terminal carboxylic acid and a protonated amine, imparts unique properties that make it an invaluable tool in peptide synthesis and as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key applications of **7-Aminoheptanoic acid hydrochloride**.

Physicochemical Properties

The fundamental physicochemical properties of **7-Aminoheptanoic acid hydrochloride** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	62643-56-5	[1]
Molecular Formula	C ₇ H ₁₆ ClNO ₂	[1]
Molecular Weight	181.66 g/mol	[1]
Appearance	White to light yellow crystalline powder	
Melting Point	108-120 °C	
Solubility	Excellent in water	[2]
Storage Conditions	2-8 °C	

Experimental Protocols

Synthesis of 7-Aminoheptanoic Acid Hydrochloride from 7-Iodoheptanoic Acid

A common route for the synthesis of 7-aminoheptanoic acid involves the amination of a halo-substituted precursor. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Materials:

- 7-Iodoheptanoic acid
- Concentrated aqueous ammonia solution (e.g., 28-30%)
- Ethanol
- Hydrochloric acid (e.g., concentrated or as a solution in a suitable solvent)
- Drying agent (e.g., anhydrous sodium sulfate)
- Reaction vessel with stirring and temperature control
- Rotary evaporator

- Filtration apparatus

Procedure:

- **Amination:** In a suitable reaction vessel, dissolve 7-iodoheptanoic acid in a concentrated aqueous ammonia solution. The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 45-50 °C) for an extended period (e.g., 70 hours) to ensure complete conversion.^[3]
- **Work-up of 7-Aminoheptanoic Acid:** After the reaction is complete, the excess ammonia and water are removed under reduced pressure using a rotary evaporator. The resulting crude 7-aminoheptanoic acid can be precipitated by adding a solvent in which it is sparingly soluble, such as ethanol, and cooling the mixture.^[3] The precipitate is then collected by filtration.
- **Formation of the Hydrochloride Salt:** The purified 7-aminoheptanoic acid is dissolved in a suitable solvent (e.g., ethanol or diethyl ether). A stoichiometric amount of hydrochloric acid is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
- **Isolation and Drying:** The precipitated **7-Aminoheptanoic acid hydrochloride** is collected by filtration, washed with a small amount of cold solvent to remove any residual acid, and dried under vacuum to yield the final product.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds. The choice of solvent is critical and should be one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Materials:

- Crude **7-Aminoheptanoic acid hydrochloride**
- Recrystallization solvent (e.g., ethanol/water, isopropanol)
- Erlenmeyer flask
- Heating source (e.g., hot plate)

- Filtration apparatus (Büchner funnel, filter paper)
- Ice bath

Procedure:

- Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot recrystallization solvent to the crude **7-Aminoheptanoic acid hydrochloride** until it completely dissolves.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can then be placed in an ice bath.^[4]^[5]
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.^[4]^[5]
- Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following are predicted peak assignments for the ^1H and ^{13}C NMR spectra of **7-Aminoheptanoic acid hydrochloride**.

^1H NMR (Predicted):

- ~12.0 ppm (singlet, 1H): Carboxylic acid proton ($-\text{COOH}$).
- ~8.0 ppm (broad singlet, 3H): Ammonium protons ($-\text{NH}_3^+$).
- ~2.9 ppm (triplet, 2H): Methylene group adjacent to the ammonium group ($-\text{CH}_2-\text{NH}_3^+$).
- ~2.2 ppm (triplet, 2H): Methylene group adjacent to the carbonyl group ($-\text{CH}_2-\text{COOH}$).

- ~1.6 ppm (multiplet, 2H): Methylene group beta to the ammonium group.
- ~1.5 ppm (multiplet, 2H): Methylene group beta to the carbonyl group.
- ~1.3 ppm (multiplet, 2H): Central methylene group.

¹³C NMR (Predicted):

- ~178 ppm: Carbonyl carbon (-COOH).
- ~40 ppm: Methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺).
- ~34 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-COOH).
- ~28-29 ppm: Remaining methylene carbons in the aliphatic chain.

Applications in Drug Discovery and Development

Role as a Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.

7-Aminoheptanoic acid hydrochloride, with its flexible seven-carbon chain, is an ideal candidate for use as a linker in PROTAC design. The carboxylic acid and amine functionalities provide convenient handles for conjugation to the target-binding and E3 ligase-binding moieties.

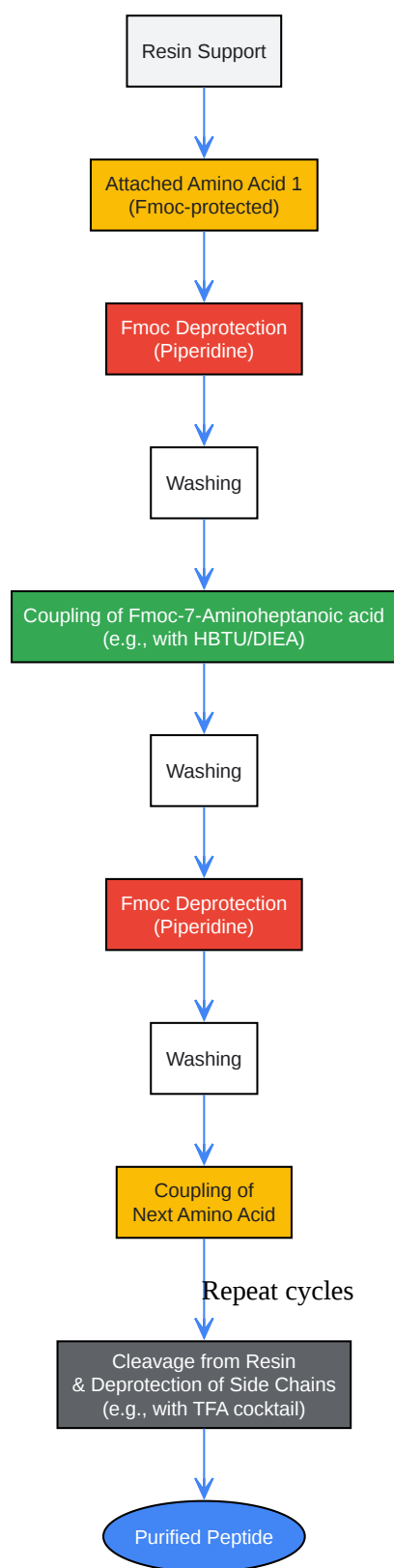
Caption: General mechanism of PROTAC-mediated protein degradation.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. 7-Aminoheptanoic acid can be incorporated into a peptide sequence to introduce a

flexible spacer or to modify the peptide's overall properties.

The following diagram illustrates a typical workflow for incorporating a protected form of 7-aminoheptanoic acid (e.g., Fmoc-7-aminoheptanoic acid) into a growing peptide chain on a solid support.



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Caption: Workflow for incorporating 7-aminoheptanoic acid in SPPS.

Conclusion

7-Aminoheptanoic acid hydrochloride is a compound of significant interest to researchers in chemistry, biology, and medicine. Its well-defined physicochemical properties, coupled with its utility as a versatile building block and linker, make it a valuable reagent in the synthesis of novel peptides and the development of innovative therapeutics like PROTACs. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in the laboratory and to inspire further research into its applications.

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